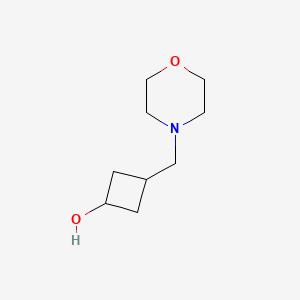
cis-3-(Morpholinomethyl)cyclobutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3-(Morpholinomethyl)cyclobutanol: is a chemical compound characterized by the presence of a cyclobutane ring substituted with a morpholinomethyl group and a hydroxyl group in the cis configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Morpholinomethyl)cyclobutanol typically involves the reaction of cyclobutanone with morpholine in the presence of a suitable catalyst. One common method involves the use of a cationic titanocene complex as a catalyst, which facilitates the formation of the desired cis isomer with high selectivity . The reaction conditions often include the presence of trimethylsilyl chloride (TMSCl) and 2,4,6-collidine to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: cis-3-(Morpholinomethyl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclobutanol derivative.
Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
Synthetic Routes
The synthesis of cis-3-(Morpholinomethyl)cyclobutanol typically involves the reaction of cyclobutanone with morpholine under specific catalytic conditions. Common methods include:
- Cationic Titanocene Complex Catalysis : This method enhances selectivity for the cis isomer.
- Continuous Flow Reactors : These systems improve scalability and efficiency in industrial production.
Chemistry
This compound serves as a versatile building block in organic synthesis. It can be utilized to create complex organic molecules and natural products, facilitating advancements in synthetic methodologies.
Biology
Research has indicated that this compound may interact with various biomolecules, leading to potential biological activities:
- Enzyme Modulation : Its structure allows it to bind to specific enzymes, potentially acting as an inhibitor or modulator.
- Biological Activity Studies : Investigations are ongoing into its effects on cellular pathways and interactions with proteins.
Medicine
The therapeutic potential of this compound is being explored in drug development:
- Drug Precursor : It may serve as a precursor in synthesizing new pharmaceuticals.
- Therapeutic Properties : Preliminary studies suggest it may exhibit antimicrobial and neuroprotective effects.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for various formulations.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria; structural modifications enhanced activity. |
| Study 2 | Neuroprotective Potential | In vitro assays showed protection of neuronal cells from oxidative stress; suggests applications in neurodegenerative disease therapies. |
Mecanismo De Acción
The mechanism of action of cis-3-(Morpholinomethyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
cis-1,2-Dibromocyclopentane: Another cycloalkane with cis configuration, used for comparison in stereochemistry studies.
cis-1,2-Dimethylcyclopropane: A small ring cycloalkane with cis configuration, used to study geometric isomerism.
Uniqueness: cis-3-(Morpholinomethyl)cyclobutanol is unique due to the presence of both a morpholinomethyl group and a hydroxyl group in the cis configuration on a cyclobutane ring. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
3-(morpholin-4-ylmethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C9H17NO2/c11-9-5-8(6-9)7-10-1-3-12-4-2-10/h8-9,11H,1-7H2 |
Clave InChI |
RMWRGVDWSLTNRX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2CC(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















